1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves multiple steps. The starting materials typically include 2-methoxy-5-methylphenyl derivatives, which undergo a series of reactions to form the final compound. Key steps in the synthesis may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the oxadiazole ring via condensation reactions.
- Coupling of the phenyl and imidazol-2-one moieties through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxy-5-methylphenyl)-3-octadecylurea
- 1-(2-methoxy-5-methylphenyl)-3-(3-pyridylmethyl)urea
- 2-(2-methoxy-5-methylphenyl)-2H-benzo[d][1,2,3]triazole
Uniqueness
1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a complex organic molecule that combines several pharmacologically relevant moieties. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various medical fields, particularly in anti-inflammatory and anticancer therapies.
Structural Overview
The compound consists of:
- Pyrazole moiety : Known for its diverse biological activities including anti-inflammatory and analgesic properties.
- Oxadiazole ring : Exhibits a wide range of biological activities such as anticancer and antimicrobial effects.
- Imidazole structure : Often associated with biological activity in pharmaceuticals.
Anticancer Activity
Research indicates that compounds containing the oxadiazole unit exhibit promising anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the inhibition of critical cellular pathways involved in cancer progression .
Anti-inflammatory Effects
The pyrazole-based compounds have been extensively studied for their anti-inflammatory properties. For instance, derivatives similar to the target compound have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, these compounds have shown efficacy comparable to established anti-inflammatory drugs like dexamethasone .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of COX enzymes : Leading to reduced production of inflammatory mediators.
- Interaction with specific protein targets : Such as histone deacetylases (HDACs) and sirtuins, which play roles in cellular regulation and apoptosis .
Study 1: Anti-inflammatory Activity Assessment
A recent study assessed the anti-inflammatory activity of a series of pyrazole derivatives, including compounds structurally similar to the target compound. The results indicated that these derivatives could significantly reduce edema in animal models when compared to control groups treated with standard anti-inflammatory agents.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Target Compound | 85% | 90% |
Dexamethasone | 76% | 86% |
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of oxadiazole derivatives. The study found that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics against A431 and Jurkat cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Target Compound | A431 | 12 |
Doxorubicin | A431 | 15 |
Properties
Molecular Formula |
C23H20N6O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-[3-[5-[1-(2-methoxy-5-methylphenyl)pyrazol-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C23H20N6O3/c1-14-7-8-20(31-3)19(11-14)28-10-9-18(26-28)22-25-21(27-32-22)16-5-4-6-17(12-16)29-15(2)13-24-23(29)30/h4-13H,1-3H3,(H,24,30) |
InChI Key |
VGFBNERWKNVLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C3=NC(=NO3)C4=CC(=CC=C4)N5C(=CNC5=O)C |
Origin of Product |
United States |
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